molecular formula C24H20FN3O2S B2389341 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1210707-96-2

4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2389341
CAS No.: 1210707-96-2
M. Wt: 433.5
InChI Key: RLBGRXWGLQCAOS-UHFFFAOYSA-N
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Description

4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields such as chemistry, biology, and medicine. Its complex structure includes a combination of benzyl, fluorophenyl, and pyrazole moieties, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide can be achieved through a series of reactions involving the following key steps:

  • Formation of the pyrazole ring: This is typically done by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

  • Introduction of the benzyloxy group: The benzyloxy group can be introduced via nucleophilic substitution using benzyl chloride and a suitable base.

  • Incorporation of the 4-fluorophenyl group: This can be achieved through a coupling reaction with a 4-fluorophenyl halide, often facilitated by a palladium catalyst.

  • Addition of the N-(2-(methylthio)phenyl) group: This step involves the reaction of the intermediate compound with 2-(methylthio)aniline under appropriate conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes optimizing reaction conditions such as temperature, pressure, and reagent concentration to maximize efficiency and minimize by-products.

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methylthio groups, leading to the formation of corresponding sulfoxides or sulfone derivatives.

  • Reduction: Reduction reactions can target the nitro or carbonyl groups in the compound, resulting in the formation of amines or alcohols.

  • Substitution: The aromatic rings present in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

  • Substitution: Reagents like alkyl halides, aryl halides, and strong nucleophiles (e.g., amines, thiols) are often employed under suitable reaction conditions.

Major Products Formed from These Reactions

  • Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

  • Reduction: Amines, alcohols, and partially reduced aromatic systems.

  • Substitution: Various substituted derivatives with modified functional groups on the aromatic rings.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate for the synthesis of more complex molecules, especially in the development of new organic materials and catalysts.

  • Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

  • Medicine: Given its potential biological activity, the compound is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

  • Industry: In industrial applications, the compound's unique chemical properties can be harnessed for the development of novel materials, such as polymers, coatings, and specialty chemicals.

Mechanism of Action

The precise mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide depends on its specific target within biological systems. Generally, the compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity and thereby modulating biochemical pathways.

  • Receptor Interaction: It can interact with cellular receptors, either agonistically or antagonistically, to influence cellular responses.

  • Signal Transduction Modulation: By interacting with key signaling molecules, the compound can alter cellular signal transduction pathways, affecting gene expression and cellular behavior.

Similar Compounds

  • 4-(benzyloxy)-1-(4-chlorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

  • 4-(benzyloxy)-1-(4-bromophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

  • 4-(benzyloxy)-1-(4-iodophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

Highlighting Its Uniqueness: this compound is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. This fluorine substituent can influence the compound's reactivity, binding affinity to biological targets, and overall stability, making it a valuable molecule for specific research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-methylsulfanylphenyl)-4-phenylmethoxypyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c1-31-22-10-6-5-9-20(22)26-24(29)23-21(30-16-17-7-3-2-4-8-17)15-28(27-23)19-13-11-18(25)12-14-19/h2-15H,16H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBGRXWGLQCAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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